2,3,4-Trimethyl-5,6-diphenylpyridine
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Overview
Description
2,3,4-Trimethyl-5,6-diphenylpyridine is an organic compound with the molecular formula C20H19N. It belongs to the class of pyridine derivatives, which are known for their aromatic properties and diverse applications in various fields of science and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4-Trimethyl-5,6-diphenylpyridine typically involves the condensation of appropriate precursors under controlled conditions. One common method includes the reaction of 2,3,4-trimethylpyridine with benzaldehyde derivatives in the presence of a catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, including temperature, pressure, and catalyst concentration, is crucial to achieve high efficiency and product quality .
Chemical Reactions Analysis
Types of Reactions
2,3,4-Trimethyl-5,6-diphenylpyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert it into different hydrogenated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can produce a variety of functionalized pyridine derivatives .
Scientific Research Applications
2,3,4-Trimethyl-5,6-diphenylpyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2,3,4-Trimethyl-5,6-diphenylpyridine involves its interaction with specific molecular targets and pathways. The presence of the pyridine ring and its substituents allows it to participate in various biochemical processes. For instance, it can act as a ligand in coordination chemistry, forming complexes with metal ions. These interactions can influence the compound’s reactivity and biological activity .
Comparison with Similar Compounds
Similar Compounds
2,4,6-Trimethylpyridine-3,5-dicarbonitrile: Another pyridine derivative with similar structural features but different functional groups.
2,3,4,5-Tetramethylpyridine: A closely related compound with an additional methyl group on the pyridine ring.
Uniqueness
2,3,4-Trimethyl-5,6-diphenylpyridine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its combination of methyl and phenyl groups on the pyridine ring makes it a versatile compound with diverse applications in various fields .
Properties
Molecular Formula |
C20H19N |
---|---|
Molecular Weight |
273.4 g/mol |
IUPAC Name |
2,3,4-trimethyl-5,6-diphenylpyridine |
InChI |
InChI=1S/C20H19N/c1-14-15(2)19(17-10-6-4-7-11-17)20(21-16(14)3)18-12-8-5-9-13-18/h4-13H,1-3H3 |
InChI Key |
WJMPPZGKRTWASI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(N=C1C)C2=CC=CC=C2)C3=CC=CC=C3)C |
Origin of Product |
United States |
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